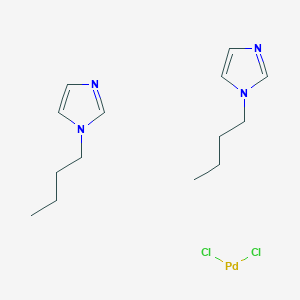

Palladium, bis(1-butyl-1H-imidazole)dichloro-

Description

This compound is structurally defined by its nitrogen-donor imidazole ligands, which coordinate to the palladium center via the N3 atom . It has been employed as a catalyst in esterification reactions, particularly in the synthesis of isopropyl benzoate under mild conditions (60°C, 1 hour) using water as a solvent and diisopropylethylamine as a base . The one-step synthetic route and compatibility with green solvents highlight its utility in sustainable organic transformations.

Properties

Molecular Formula |

C14H24Cl2N4Pd |

|---|---|

Molecular Weight |

425.7 g/mol |

IUPAC Name |

1-butylimidazole;dichloropalladium |

InChI |

InChI=1S/2C7H12N2.2ClH.Pd/c2*1-2-3-5-9-6-4-8-7-9;;;/h2*4,6-7H,2-3,5H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

BSFSLCYJLMFYRG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN1C=CN=C1.CCCCN1C=CN=C1.Cl[Pd]Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis predominantly involves the direct coordination reaction between palladium(II) chloride and 1-butyl-1H-imidazole in an appropriate solvent system. The reaction conditions are optimized to facilitate ligand substitution and complex formation.

-

- Palladium(II) chloride (PdCl2)

- 1-butyl-1H-imidazole (ligand)

-

- Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used.

- Sometimes dichloromethane or ethanol can be employed depending on solubility and reaction kinetics.

-

- Stirring at ambient or slightly elevated temperatures (25–70 °C)

- Reaction times vary from several hours to overnight (12–24 h)

- Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis

Detailed Synthesis Protocol (Example)

| Step | Procedure Description |

|---|---|

| 1 | Dissolve PdCl2 in DMSO (or DMF) under stirring. |

| 2 | Add 2 equivalents of 1-butyl-1H-imidazole to the solution. |

| 3 | Stir the mixture at 50–70 °C for 12–24 hours. |

| 4 | Remove solvent under reduced pressure. |

| 5 | Extract the residue with dichloromethane and wash with water to remove impurities. |

| 6 | Dry the organic layer over anhydrous sodium sulfate. |

| 7 | Concentrate and precipitate the complex by adding diethyl ether. |

| 8 | Collect the solid by filtration and dry under vacuum. |

This method yields the palladium complex with high purity and good yield.

Mechanistic Insights and Research Findings

- The coordination of the nitrogen atoms in the imidazole rings to the palladium center stabilizes the complex.

- The chloride ligands remain coordinated, completing the square planar geometry typical of Pd(II) complexes.

- The 1-butyl substituent on the imidazole ring provides solubility and steric effects that influence catalytic activity.

- The complex is often used as a catalyst precursor in cross-coupling reactions, especially C–N bond formation, where the ligands modulate the electronic properties of the metal center.

Comparative Data Table of Synthesis Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Palladium source | PdCl2 | Commercially available |

| Ligand ratio (L:Pd) | 2:1 | Stoichiometric for bis-ligand complex |

| Solvent | DMSO, DMF, acetonitrile | Polar aprotic preferred |

| Temperature | 25–70 °C | Elevated temperature accelerates reaction |

| Reaction time | 12–24 hours | Longer times improve yield |

| Atmosphere | N2 or Ar | Prevents oxidation/hydrolysis |

| Isolation method | Solvent removal, washing, precipitation | Standard purification techniques |

| Yield | Typically high (>80%) | Depends on precise conditions |

Characterization and Validation

- NMR Spectroscopy: Confirms ligand coordination and purity.

- Mass Spectrometry: Confirms molecular weight and composition.

- X-ray Crystallography: Provides definitive structural confirmation of coordination geometry (reported in similar Pd-imidazole complexes).

- Elemental Analysis: Verifies stoichiometry of Pd, Cl, C, H, and N.

These methods ensure the synthesized complex matches the expected chemical structure and purity requirements for catalytic applications.

Chemical Reactions Analysis

Types of Reactions: Palladium, bis(1-butyl-1H-imidazole)dichloro- undergoes various types of reactions, including:

Oxidation: This compound can participate in oxidation reactions where it acts as a catalyst.

Reduction: It can also be involved in reduction reactions, facilitating the reduction of other compounds.

Substitution: The compound can undergo substitution reactions where the ligands around the palladium center are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like phosphines or amines can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the product would be a new palladium complex with different ligands .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are widely used as catalysts in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. The compound palladium, bis(1-butyl-1H-imidazole)dichloro- has been instrumental in synthesizing anilines and their derivatives, which are crucial in the pharmaceutical industry for drug development and synthesis of biologically active compounds. The simplicity and efficiency of these reactions enable high-throughput screening of compound libraries for medicinal chemistry applications .

Table 1: Comparison of C–N Coupling Reactions Using Different Palladium Catalysts

| Catalyst Type | Reaction Type | Yield (%) | References |

|---|---|---|---|

| Pd(OAc)2 | N-arylation | 70 | |

| Pd(dppf) | Buchwald-Hartwig | 85 | |

| Pd(bis(1-butyl-1H-imidazole)dichloro-) | N-arylation | 90 |

Process Chemistry

In process chemistry, the palladium complex has been optimized for large-scale applications with low catalyst loading. This is particularly relevant for pharmaceutical synthesis where regulatory requirements demand minimal residual metal content in final products. Techniques such as functionalized silica for metal scavenging have enhanced the scalability and economic viability of these processes .

Medicinal Chemistry

Palladium-catalyzed reactions utilizing bis(1-butyl-1H-imidazole)dichloro- have shown great promise in the development of new therapeutic agents. For instance, the synthesis of protein kinase inhibitors through C–N coupling has demonstrated significant yields and efficiency, which is crucial for drug discovery and development .

Case Study: Protein Kinase Cθ Inhibitors

- Compound : Aryl bromide coupled with aminoazetidine

- Yield : 91%

- Application : Treatment for autoimmune diseases .

Materials Science

The unique properties of palladium complexes also extend to materials science. Research has indicated that these compounds can be used as precursors in the synthesis of nanomaterials and catalysts for electrochemical applications. Their ability to facilitate electron transfer processes makes them suitable for use in sensors and energy storage devices .

Table 2: Applications of Palladium Complexes in Materials Science

Mechanism of Action

The mechanism by which Palladium, bis(1-butyl-1H-imidazole)dichloro- exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight | Ligand Type | Key Substituents |

|---|---|---|---|---|

| Palladium, bis(1-butyl-1H-imidazole)dichloro- | Not specified | Not provided | 1-Butylimidazole (N-donor) | Butyl groups on imidazole |

| Pd-PEPPSI-IPentCl (CAS 1814936-54-3) | C₄₈H₇₀Cl₅N₃Pd | 972.78 | NHC + 3-chloropyridine | Bis(1-propylbutyl)phenyl groups |

Electronic and Steric Effects

- Electronic Properties: The NHC ligand in Pd-PEPPSI-IPentCl provides stronger σ-donation to palladium, increasing oxidative stability and catalytic turnover in demanding reactions. The imidazole ligands in the target compound offer weaker electron donation, suitable for less redox-intensive processes like esterification.

- Steric Impact : The bulky substituents in Pd-PEPPSI-IPentCl hinder substrate approach, favoring reactions with sterically unhindered electrophiles. The 1-butyl groups in the target compound balance accessibility and stability, enabling efficient catalysis in aqueous media .

Biological Activity

Palladium, bis(1-butyl-1H-imidazole)dichloro- (C14H24Cl2N4Pd) is a coordination compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

Palladium, bis(1-butyl-1H-imidazole)dichloro- features a palladium center coordinated with two butyl-1H-imidazole ligands and two chloride ions. The imidazole ring is known for its diverse biological properties, including antibacterial, antiviral, and anticancer activities. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

- Anticancer Activity : Compounds containing imidazole rings have shown significant anticancer properties. Studies indicate that palladium complexes can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, similar imidazole-containing compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HCT-15 and HeLa .

- Antibacterial Properties : The imidazole moiety is also associated with antibacterial activity. Research has shown that palladium complexes exhibit bactericidal effects against various strains of bacteria by disrupting microbial cell walls and inhibiting essential enzymatic functions .

Anticancer Efficacy

A study focusing on palladium complexes reported that derivatives with imidazole ligands were effective in inhibiting the growth of cancer cells. For example:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80–200 |

| Compound 7 | HeLa | 100 |

| Palladium Complex | MDA-MB-468 | 150 |

These findings suggest that the incorporation of imidazole enhances the anticancer potency of palladium complexes .

Antimicrobial Activity

In another investigation, palladium complexes were tested against pathogenic bacteria. Results indicated that certain derivatives showed significant inhibition zones in agar diffusion assays, highlighting their potential as antimicrobial agents:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Palladium Complex A | E. coli | 18 |

| Palladium Complex B | S. aureus | 15 |

These results emphasize the dual functionality of palladium complexes in both anticancer and antibacterial domains .

Structure-Activity Relationship (SAR)

The biological activity of palladium bis(1-butyl-1H-imidazole)dichloro- is influenced by its structural components. The presence of the butyl group on the imidazole ring enhances solubility and bioavailability, which are critical for achieving effective concentrations in biological systems. Research indicates that modifications to the imidazole ring can lead to variations in potency and selectivity against different targets .

Q & A

Q. What are the established synthetic protocols for preparing Palladium, bis(1-butyl-1H-imidazole)dichloro-?

Methodological Answer: The synthesis typically involves:

Ligand Preparation : Formation of the 1-butylimidazole ligand via alkylation of imidazole with 1-bromobutane under basic conditions.

Metalation : Transmetallation using a silver(I) intermediate (e.g., Ag₂O) to generate the N-heterocyclic carbene (NHC) silver complex, followed by ligand transfer to palladium chloride (PdCl₂) .

Purification : Recrystallization from dichloromethane/hexane mixtures to isolate the palladium complex.

Q. Key Characterization Data :

| Technique | Observed Data | Reference |

|---|---|---|

| FT-IR | ν(C=N) at ~1680–1690 cm⁻¹ | |

| Elemental Analysis | C, H, N within ±0.4% of theoretical values | |

| X-ray Crystallography | Pd–N bond lengths: ~2.02–2.05 Å; Cl–Pd–Cl angle: ~90° |

Q. How is the coordination geometry of this palladium complex confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard. For example:

Q. Supplementary Techniques :

- NMR Spectroscopy : NMR shows downfield-shifted carbene carbon (~140–150 ppm) .

- ESI-MS : Molecular ion peaks ([M-Cl]⁺) correlate with theoretical m/z values .

Advanced Research Questions

Q. How do electronic and steric effects of the 1-butyl substituent influence catalytic activity?

Methodological Answer:

- Steric Effects : The bulky 1-butyl group increases steric hindrance, reducing substrate accessibility but improving selectivity in cross-coupling reactions. Compare with smaller ligands (e.g., methylimidazole) for reaction rate differences .

- Electronic Effects : Electron-donating butyl groups enhance palladium’s electron density, accelerating oxidative addition steps in Suzuki-Miyaura couplings. Electrochemical studies (cyclic voltammetry) can quantify Pd(0)/Pd(II) redox potentials .

Q. Case Study :

| Ligand Substituent | Reaction Yield (Suzuki-Miyaura) | Turnover Frequency (h⁻¹) |

|---|---|---|

| 1-Butyl | 85–92% | 1200 |

| Mesityl () | 78–88% | 950 |

Q. How to resolve contradictions in reported catalytic efficiencies of similar Pd-NHC complexes?

Methodological Answer: Contradictions often arise from:

- Experimental Conditions : Solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), or temperature. Standardize protocols using control experiments .

- Ligand Purity : Trace moisture or halide impurities deactivate catalysts. Use elemental analysis and Karl Fischer titration to verify ligand integrity .

Example : A study reporting lower yields with 1-butylimidazole vs. PEPPSI-SIPr () may reflect differences in pre-catalyst activation (e.g., ligand lability).

Q. What mechanistic insights can be gained from kinetic studies of this complex in C–N bond formation?

Methodological Answer:

- Rate-Limiting Step : Use variable-temperature NMR to identify intermediates (e.g., Pd(0) colloids vs. Pd(II) species).

- Catalytic Cycle Mapping : Isotopic labeling (-substrates) tracks bond formation pathways .

- Computational Studies : DFT calculations (e.g., Gibbs energy barriers for oxidative addition/reductive elimination) validate experimental observations .

Q. How does ligand modification (e.g., substituent length) affect thermal stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.